Laulimalide

Description

This compound is a natural product found in Chromodoris lochi, Cacospongia mycofijiensis, and Dactylospongia with data available.

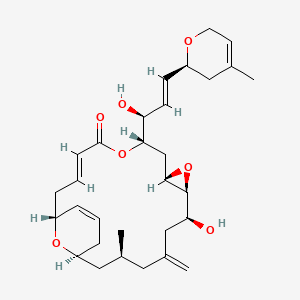

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBQEQDLFWWWMV-XZZGLLCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893501 | |

| Record name | Laulimalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115268-43-4 | |

| Record name | Laulimalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115268-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laulimalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Laulimalide on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laulimalide, a marine-derived macrolide, is a potent microtubule-stabilizing agent that has garnered significant interest as a potential anticancer therapeutic. Its unique mechanism of action, distinct from the taxane (B156437) class of drugs, offers a promising avenue for overcoming taxane resistance. This technical guide provides a comprehensive overview of this compound's interaction with tubulin and microtubules, detailing its binding site, effects on microtubule dynamics, and the downstream cellular consequences. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its activity, and provides visual representations of its mechanism and relevant experimental workflows.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function, particularly in the formation and function of the mitotic spindle during cell division. Consequently, microtubules have become a prime target for the development of anticancer drugs.

This compound is a natural product isolated from the marine sponge Cacospongia mycofijiensis.[1][2] It exhibits potent cytotoxic activity against a broad range of cancer cell lines, including those that have developed resistance to other microtubule-targeting agents like paclitaxel (B517696).[1][2] This guide delves into the core molecular mechanisms by which this compound exerts its effects on microtubules.

Molecular Mechanism of Action

This compound's primary mechanism of action is the stabilization of microtubules, leading to the suppression of their dynamic instability.[2] This disruption of normal microtubule function ultimately triggers cell cycle arrest at the G2/M phase and induces apoptosis.[2]

Binding Site on β-Tubulin

A key feature that distinguishes this compound from taxanes is its unique binding site on the β-tubulin subunit. Unlike paclitaxel, which binds to the interior (luminal) side of the microtubule, this compound binds to a novel site on the exterior of the microtubule.[3] This external binding site is located between adjacent protofilaments, allowing this compound to interact with two neighboring β-tubulin subunits.[4][5]

This distinct binding site has several important implications:

-

Overcoming Taxane Resistance: this compound is effective against cancer cell lines that have developed resistance to paclitaxel through mutations in the taxane-binding site.[6]

-

Synergistic Action with Taxanes: Due to their non-overlapping binding sites, this compound and paclitaxel can bind simultaneously to microtubules.[3] This co-binding leads to a synergistic enhancement of microtubule polymerization and stabilization, suggesting potential for combination therapies.[3][7][8]

Effects on Microtubule Polymerization and Dynamics

This compound promotes the polymerization of tubulin into microtubules, even in the absence of GTP, a nucleotide that is typically required for tubulin assembly.[2] It effectively lowers the critical concentration of tubulin required for polymerization. The microtubules formed in the presence of this compound are more stable and resistant to depolymerization by cold temperatures or calcium ions.[3]

While specific quantitative data on the binding affinity and effects on dynamic instability parameters are not consistently reported across the literature, the qualitative effects are well-established. This compound suppresses the dynamic instability of microtubules by reducing the frequency of catastrophes (the switch from growth to shrinkage) and increasing the frequency of rescues (the switch from shrinkage to growth). This leads to a net increase in the polymer mass of microtubules within the cell.

Cellular Effects of this compound

The stabilization of microtubules by this compound has profound effects on cellular function, ultimately leading to cell death.

Disruption of the Mitotic Spindle and Mitotic Arrest

The proper functioning of the mitotic spindle is critically dependent on the dynamic instability of microtubules. By suppressing these dynamics, this compound prevents the formation of a normal bipolar spindle. Instead, it induces the formation of abnormal, often multipolar or disorganized, spindle structures.[2] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[2] This is characterized by the activation of caspases, a family of proteases that execute the apoptotic program, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound and its analogues.

Table 1: IC50 Values of this compound and Analogues in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | KB | Cervical Carcinoma | ~28 | [9] |

| This compound | A-10 | Rat smooth muscle | - | [2] |

| This compound | MDA-MB-435 | Melanoma | 5.7 | [6] |

| This compound | HeLa | Cervical Carcinoma | - | [6] |

| This compound | 1A9 | Ovarian Carcinoma | - | [6] |

| This compound | PTX10 (Paclitaxel-resistant) | Ovarian Carcinoma | - | [6] |

| This compound | PTX22 (Paclitaxel-resistant) | Ovarian Carcinoma | - | [6] |

| This compound | A8 (Epothilone A-resistant) | Ovarian Carcinoma | - | [6] |

| Isothis compound | KB | Cervical Carcinoma | >1000 | [9] |

| Des-epoxy this compound (LA1) | MDA-MB-435 | Melanoma | 120 | [6] |

| C20-methoxy this compound (LA2) | MDA-MB-435 | Melanoma | 240 | [6] |

| C2-C3-alkynoate this compound (LA3) | MDA-MB-435 | Melanoma | 2500 | [6] |

| Des-epoxy, C20-methoxy this compound (LA4) | MDA-MB-435 | Melanoma | 16600 | [6] |

| C2-C3-alkynoate, des-epoxy this compound (LA5) | MDA-MB-435 | Melanoma | 16500 | [6] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

Colchicine (negative control)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.

-

Prepare a 2X Tubulin Polymerization Buffer by adding GTP to General Tubulin Buffer to a final concentration of 2 mM and glycerol to a final concentration of 20%. Keep on ice.

-

-

Assay Setup:

-

Pre-warm the spectrophotometer to 37°C.

-

In a 96-well plate, add 10 µL of various concentrations of this compound (or controls) diluted in General Tubulin Buffer. Include a vehicle control (DMSO).

-

-

Initiation of Polymerization:

-

To each well, add 90 µL of the cold 2X Tubulin Polymerization Buffer containing tubulin.

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the effect of this compound on the lag phase, polymerization rate (slope of the linear phase), and the final plateau of microtubule polymer mass.

-

Immunofluorescence Microscopy of Cellular Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

-

Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto glass coverslips in a petri dish and culture until they reach approximately 70-80% confluency.

-

Treat the cells with various concentrations of this compound, paclitaxel, or vehicle (DMSO) for a desired period (e.g., 18-24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells gently with pre-warmed PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000-20,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and treat with this compound or vehicle as described for the cell cycle analysis.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry immediately.

-

-

Data Analysis:

-

Use flow cytometry software to create a dot plot of PI versus Annexin V-FITC fluorescence.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and experimental workflows.

Conclusion

This compound is a potent microtubule-stabilizing agent with a distinct mechanism of action that sets it apart from clinically used taxanes. Its unique external binding site on β-tubulin allows it to circumvent common mechanisms of taxane resistance and act synergistically with taxane-site binders. By promoting microtubule polymerization and suppressing their dynamics, this compound disrupts the mitotic spindle, induces mitotic arrest, and ultimately leads to apoptotic cell death in cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues. A deeper understanding of its molecular interactions will be crucial for the design of next-generation microtubule-targeting agents with improved efficacy and safety profiles.

References

- 1. In vitro and in vivo anticancer activities of synthetic (-)-laulimalide, a marine natural product microtubule stabilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and isothis compound, new paclitaxel-like microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and paclitaxel: a comparison of their effects on tubulin assembly and their synergistic action when present simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Unique Binding Mode of this compound to Two Tubulin Protofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the binding mode of this compound to microtubules: Establishing a this compound-tubulin pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microtubule-stabilizing agents based on designed this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and synthetic this compound analogues are synergistic with paclitaxel and 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Unveiling Laulimalide: A Technical Guide to its Natural Origins and Isolation from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of laulimalide, a potent microtubule-stabilizing agent with significant therapeutic potential. We delve into its natural sources within marine sponges, present quantitative data on its isolation, and offer detailed experimental protocols for its extraction and purification. This document is designed to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Natural Sources of this compound

This compound is a complex macrolide originally discovered as a secondary metabolite produced by several species of marine sponges. These organisms, found in diverse marine environments, are a rich source of novel bioactive compounds. The primary documented sources of this compound include:

-

Cacospongia mycofijiensis (previously Spongia mycofijiensis): This sponge, found in the Pacific Ocean, particularly around Fiji and Vanuatu, is a well-established producer of this compound.

-

Hyatella sp. : An Indonesian sponge from which this compound has also been isolated.[1][2]

-

Fasciospongia rimosa : An Okinawan sponge that has been identified as a natural source of this potent compound.[1][2]

The production of this compound can vary between individual sponges and collection locations, likely influenced by environmental factors and the sponge's symbiotic microbial community.

Quantitative Yield of this compound

The isolation of this compound from its natural sources is often challenging due to its low concentration within the sponge biomass. The scarcity of the natural product has been a significant driver for the development of numerous total synthesis strategies.[3] The table below summarizes the reported yield of this compound from its natural source.

| Marine Sponge Species | Collection Location | Wet Weight of Sponge (kg) | Yield of this compound (mg) | Yield (% of wet weight) |

| Cacospongia mycofijiensis | Vanuatu | 3.7 | 55 | 0.0015% |

This data is based on a 2002 expedition and subsequent analysis.[4]

Mechanism of Action: Microtubule Stabilization at a Unique Binding Site

This compound exerts its potent cytotoxic effects by disrupting the normal dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Unlike other microtubule-stabilizing agents such as paclitaxel, this compound binds to a distinct and unique site on β-tubulin.

This novel binding site is located on the exterior of the microtubule and spans across two adjacent tubulin protofilaments. By binding to this site, this compound allosterically stabilizes the M-loop of β-tubulin, a region critical for establishing lateral contacts between protofilaments, thereby reinforcing the microtubule structure and preventing its depolymerization. This stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death). A key advantage of its unique binding site is its efficacy against cancer cell lines that have developed resistance to taxanes through mutations in the paclitaxel-binding site.

Experimental Protocols for Isolation and Purification

The isolation of this compound from marine sponges is a multi-step process involving initial extraction, solvent partitioning to separate compounds based on polarity, and subsequent chromatographic purification to obtain the pure compound.

Collection and Preparation of Sponge Material

-

Collection: Specimens of the source sponge (e.g., Cacospongia mycofijiensis) are collected from their marine habitat, typically by SCUBA diving.

-

Preservation: The collected sponge material is immediately frozen to prevent enzymatic degradation of the secondary metabolites.

-

Lyophilization and Grinding: The frozen sponge is lyophilized (freeze-dried) to remove water, and the dried biomass is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction and Solvent Partitioning (Modified Kupchan Method)

A widely used method for the initial fractionation of the crude extract is the modified Kupchan solvent partitioning scheme. This technique separates compounds into different fractions based on their solubility in a series of immiscible solvents of increasing polarity.

-

Initial Extraction: The powdered sponge material is exhaustively extracted with a polar solvent, typically methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol.

-

Solvent Partitioning: a. The crude extract is dissolved in a 90:10 methanol/water mixture. b. This solution is then partitioned against a non-polar solvent like n-hexane. The hexane (B92381) layer is separated, and the aqueous methanol layer is retained. c. The polarity of the aqueous methanol layer is increased by adding more water (e.g., to a 70:30 methanol/water ratio). d. This adjusted aqueous layer is then partitioned against a solvent of intermediate polarity, such as dichloromethane or chloroform. The organic layer is separated, and the aqueous layer is retained. e. This process can be repeated with solvents of increasing polarity, such as ethyl acetate (B1210297), to further fractionate the remaining extract.

Chromatographic Purification

The fraction identified to contain this compound (typically the dichloromethane or ethyl acetate fraction) is then subjected to further purification using chromatographic techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: An initial LC-MS analysis of the fractions is performed to identify the fraction containing the highest concentration of this compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. The this compound-rich fraction is concentrated and then purified using preparative HPLC. b. A reversed-phase C18 column is commonly used for the separation of macrolides like this compound. c. A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water/acetonitrile or water/methanol with a small percentage of an acid like formic acid or trifluoroacetic acid) and gradually increasing the proportion of the organic solvent. d. Fractions are collected and analyzed by analytical HPLC or LC-MS to identify those containing pure this compound. e. The fractions containing pure this compound are then combined and the solvent is evaporated to yield the final product.

Logical Relationship of this compound Discovery

The discovery and development of this compound follow a logical progression from its natural source to its potential therapeutic application. This process highlights the importance of marine biodiversity as a source of novel drug leads and the subsequent chemical and biological investigations required to understand and harness their potential.

Conclusion

This compound remains a compelling natural product with a unique mechanism of action that holds promise for cancer therapy, particularly for drug-resistant cancers. The challenges associated with its isolation from marine sponges have spurred significant advances in synthetic chemistry. This guide provides a foundational understanding of its natural origins and the methodologies for its isolation, serving as a valuable resource for the scientific community to build upon in the ongoing effort to develop novel and effective therapeutic agents.

References

- 1. Total Synthesis of (−)-Laulimalide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of microtubule-stabilizing agent (-)-laulimalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zampanolides B−E from the Marine Sponge Cacospongia mycofijiensis: Potent Cytotoxic Macrolides with Microtubule- Stabilizing Activity - USP Electronic Research Repository [repository.usp.ac.fj]

- 4. The Sponge-Derived Fijianolide Polyketide Class: Further Evaluation of Their Structural and Cytotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery, History, and Core Characteristics of Laulimalide and Isolaulimalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key chemical and biological properties of laulimalide and its isomer, isothis compound (B1252458). These marine-derived macrolides have garnered significant interest in the field of oncology due to their potent microtubule-stabilizing activity, which is distinct from that of the taxanes. This document details the initial isolation of these compounds, their mechanism of action, and their cytotoxic profiles against a range of cancer cell lines. Furthermore, it provides detailed experimental methodologies for key biological assays and outlines the signaling pathways involved in their induction of apoptosis. All quantitative data are summarized in structured tables for comparative analysis, and logical relationships are visualized through diagrams generated using the DOT language.

Discovery and History

This compound and isothis compound were first identified through a mechanism-based screening program aimed at discovering novel antimicrotubule agents from natural products.[1] They were initially isolated from the marine sponge Cacospongia mycofijiensis, which was collected in the Marshall Islands.[1] Subsequent isolations were also reported from sponges found in other Pacific regions, including Indonesia, Vanuatu, and Okinawa.[1]

Isothis compound is a naturally occurring rearrangement product of this compound.[1] This conversion is catalyzed by acidic conditions, where the hydroxyl group in the side chain of this compound attacks the epoxide ring, leading to the formation of a more stable tetrahydrofuran (B95107) ring structure.[2] While both compounds were initially recognized for their cytotoxic properties, their specific mechanism of action as microtubule-stabilizing agents was elucidated later.[1] This discovery positioned this compound as a promising lead compound for the development of new anticancer therapeutics, particularly due to its efficacy against multidrug-resistant cancer cell lines.[1][3]

Chemical Isolation and Structure Elucidation

Isolation from Natural Source

The isolation of this compound and isothis compound from their marine sponge source, Cacospongia mycofijiensis, is a multi-step process involving solvent extraction and chromatographic purification. A general protocol is outlined below.

Experimental Protocol: Isolation of this compound and Isothis compound

-

Extraction: Lyophilized and ground sponge tissue is exhaustively extracted with methanol (B129727). The methanol extract is then concentrated under reduced pressure.[1]

-

Solvent Partitioning: The resulting residue is dissolved in 20% aqueous methanol and partitioned against chloroform. The aqueous methanol layer is then concentrated, and the residue is further partitioned between water and n-butanol.[1]

-

Bioassay-Guided Fractionation: The crude lipophilic extract, which shows strong paclitaxel-like microtubule-stabilizing activity, is subjected to bioassay-guided fractionation.[1] This involves a series of chromatographic steps to separate the active components.

-

Chromatography: While specific details of the chromatographic columns and mobile phases are often proprietary or vary between research groups, a general approach involves multiple rounds of column chromatography (e.g., silica (B1680970) gel, reversed-phase C18) using solvent gradients of increasing polarity (e.g., hexane/ethyl acetate, methanol/water) to separate fractions. The fractions are monitored by thin-layer chromatography (TLC) and bioassays to track the active compounds.

-

Purification: Final purification is typically achieved through high-performance liquid chromatography (HPLC) to yield pure this compound and isothis compound.[4] From 100 g of dry sponge, approximately 16 mg of this compound and 5 mg of isothis compound can be obtained.[1]

Structure Elucidation

The planar structures and relative stereochemistry of this compound and isothis compound were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The absolute stereochemistry of this compound was later confirmed by X-ray crystallography.[2]

Key structural features were elucidated through the analysis of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments. These analyses allowed for the assignment of all proton and carbon signals and the determination of the connectivity of atoms within the molecules. The structure of the tubulin-laulimalide complex has been solved by X-ray crystallography and is available in the Protein Data Bank (PDB code: 4O4H).[5]

Mechanism of Action

This compound and isothis compound exert their cytotoxic effects by acting as microtubule-stabilizing agents.[1][6] This mechanism is similar to that of the widely used anticancer drug, paclitaxel. However, this compound binds to a distinct, non-taxane site on β-tubulin.[2][5]

The binding of this compound to tubulin promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers.[3][6] This disruption of normal microtubule dynamics has profound effects on cellular processes, particularly during cell division. The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[7] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[1][6]

A significant advantage of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to taxanes.[1][6] This suggests that this compound is a poor substrate for this efflux pump, allowing it to maintain its cytotoxic activity in cancer cells that have developed resistance to other microtubule-targeting agents.[1]

Biological Activity and Quantitative Data

This compound is a potent inhibitor of cancer cell proliferation, with IC50 values typically in the low nanomolar range. In contrast, its isomer, isothis compound, is significantly less active, with IC50 values in the low micromolar range.[1][6] This difference in potency highlights the critical role of the epoxide moiety in this compound for its high biological activity.

In Vitro Cytotoxicity

The cytotoxic and growth-inhibitory activities of this compound and isothis compound have been evaluated against a variety of human cancer cell lines. The following tables summarize the reported IC50 and GI50 values.

Table 1: IC50 Values for this compound and Isothis compound

| Cell Line | Cancer Type | This compound (nM) | Isothis compound (µM) | Reference |

| MDA-MB-435 | Melanoma | 5.74 ± 0.58 | 1.97 ± 0.23 | [1] |

| SK-OV-3 | Ovarian | 12.1 ± 2.4 | 3.9 ± 0.6 | [1] |

| SKVLB-1 | Ovarian (MDR) | 12.7 ± 2.1 | 4.0 ± 0.7 | [1] |

| KB | Cervical | ~29 | >39 | [4] |

Table 2: GI50 Values for this compound

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| HCC1806 | Triple-Negative Breast | 0.7 | [8] |

| HCC1937 | Triple-Negative Breast | 17.3 | [8] |

| MDA-MB-435 | Melanoma | 14 | [9] |

| NCI/ADR-RES | Ovarian (MDR) | 1.4 | [9] |

Effect on Tubulin Polymerization

This compound's ability to promote the assembly of tubulin into microtubules can be quantified in vitro. While specific EC50 values for this compound-induced tubulin polymerization are not consistently reported in the literature, studies have shown that its activity is comparable to that of paclitaxel.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

-

Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), a GTP stock solution (100 mM), and a fluorescent reporter dye solution (e.g., DAPI). Purified tubulin protein is kept on ice.

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, GTP (final concentration 1 mM), and the fluorescent reporter. Add this compound or a control compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin protein to each well to a final concentration of approximately 2-3 mg/mL.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Apoptosis Signaling Pathway

The prolonged mitotic arrest induced by this compound triggers the intrinsic apoptotic pathway, which is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a cascade of proteases called caspases.

Microtubule disruption leads to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), which in turn promote the permeabilization of the outer mitochondrial membrane. This results in the release of cytochrome c from the mitochondria into the cytosol.[10]

In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[11] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3.[10]

Effector caspases are responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[12]

Experimental Protocol: Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound or a control substance for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Conclusion

This compound and isothis compound are important members of a growing class of marine-derived natural products with potent anticancer activity. This compound's unique mechanism of action, involving microtubule stabilization at a non-taxane binding site, and its ability to overcome multidrug resistance make it a valuable lead compound for the development of novel chemotherapeutics. This technical guide has provided a comprehensive overview of the discovery, isolation, mechanism of action, and biological activity of these fascinating molecules, along with detailed experimental protocols for their study. Further research into the synthesis of more stable and potent analogs of this compound holds promise for the future of cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural basis of microtubule stabilization by this compound and peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound and paclitaxel: a comparison of their effects on tubulin assembly and their synergistic action when present simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. In vitro and in vivo anticancer activities of synthetic (-)-laulimalide, a marine natural product microtubule stabilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Laulimalide: A Technical Guide to a Novel Microtubule-Stabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laulimalide, a marine-derived macrolide, is a potent microtubule-stabilizing agent with significant potential as an anticancer therapeutic. Unlike taxanes, the most prominent class of microtubule stabilizers, this compound binds to a distinct site on β-tubulin, enabling it to circumvent common mechanisms of drug resistance. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for its study. Quantitative data are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising natural product.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability is a tightly regulated process, making them a critical target for anticancer drug development.[1] Microtubule-stabilizing agents (MSAs) disrupt this dynamic equilibrium by promoting tubulin polymerization and suppressing depolymerization. This leads to the formation of abnormal mitotic spindles, mitotic arrest, and ultimately, apoptotic cell death.[2][3]

This compound, first isolated from the marine sponge Cacospongia mycofijiensis, is a structurally unique 20-membered macrolide that has emerged as a powerful MSA.[2][4] A key feature of this compound is its distinct binding site on the exterior of the microtubule, separate from the taxoid-binding pocket occupied by paclitaxel (B517696) and other taxanes.[4][5] This unique binding mode allows this compound to remain effective against cancer cell lines that have developed resistance to taxanes through mutations in the taxoid-binding site or through the overexpression of P-glycoprotein (Pgp), a drug efflux pump.[2][6]

Mechanism of Action

This compound exerts its cytotoxic effects by directly binding to β-tubulin and stabilizing microtubules. This interaction enhances tubulin assembly and protects microtubules from depolymerization.[5] X-ray crystallography and molecular dynamics simulations have revealed that this compound binds to a novel site on β-tubulin, bridging two adjacent tubulin protofilaments within a microtubule.[3][7][8] This cross-linking action is thought to be the basis for its potent microtubule-stabilizing activity.

The stabilization of microtubules by this compound has profound consequences for dividing cells. The inability of the mitotic spindle to undergo the dynamic changes required for chromosome segregation leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle.[3][9] This sustained mitotic block triggers a cascade of signaling events, including the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of effector caspases, such as caspase-3, ultimately culminating in apoptosis.[7][10]

Quantitative Data: In Vitro Potency

This compound demonstrates potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.[2][11] Its efficacy is maintained in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein, a significant advantage over taxanes.[2][11] The following tables summarize the in vitro potency of this compound and a key analogue, isothis compound.

| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |

| MDA-MB-435 | Breast Cancer | 5-12 | - | [2] |

| SK-OV-3 | Ovarian Cancer | 5-12 | - | [2] |

| SKVLB-1 (MDR) | Ovarian Cancer | - | >100,000 | [2] |

| A2780 | Ovarian Cancer | - | - | [10] |

| A2780/AD10 (MDR) | Ovarian Cancer | - | - | [10] |

| PTX10 (Paclitaxel-Resistant) | Ovarian Cancer | - | - | [10] |

| PTX22 (Paclitaxel-Resistant) | Ovarian Cancer | - | - | [10] |

| A8 (Epothilone-Resistant) | Ovarian Cancer | - | - | [10] |

| B10 (Epothilone-Resistant) | Ovarian Cancer | - | - | [10] |

| MCF-7 | Breast Cancer | 7.0 | 2.4 | [10] |

| Compound | MDA-MB-435 IC50 (nM) | SK-OV-3 IC50 (nM) | Reference |

| This compound | 5-12 | 5-12 | [2] |

| Isothis compound | low µM range | low µM range | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (and other test compounds)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[11]

-

Treat cells with a serial dilution of this compound or control compounds and incubate for the desired period (e.g., 48-72 hours).[11]

-

Gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[11]

-

Wash the plates five times with 1% acetic acid to remove excess TCA.[11]

-

Air-dry the plates completely.[11]

-

Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]

-

Air-dry the plates again.[11]

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

-

Measure the absorbance at approximately 540 nm using a microplate reader.[11]

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

This compound (and other test compounds)

-

Black, opaque 96-well plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.[13][14]

-

Add the fluorescent reporter (e.g., DAPI to a final concentration of 10 µM) to the polymerization mix.[13]

-

Pipette test compounds or vehicle control into the wells of a pre-warmed 96-well plate.[13]

-

Initiate the reaction by adding the cold tubulin polymerization mix to each well.[13]

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[13]

-

Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60 minutes.[13]

-

Plot fluorescence intensity versus time to generate polymerization curves.[15]

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

Materials:

-

Cells cultured on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin antibody)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips and treat with this compound or vehicle control for the desired time.[16]

-

Gently wash the cells with PBS.[17]

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[17][18]

-

Wash the cells three times with PBS.[17]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]

-

Wash the cells three times with PBS.[16]

-

Block non-specific antibody binding with blocking buffer for 1 hour.[16]

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[16]

-

Wash the cells three times with PBS.[16]

-

Incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.[16]

-

Wash the cells three times with PBS.[16]

-

(Optional) Counterstain the nuclei with DAPI.[17]

-

Mount the coverslips on glass slides using an antifade mounting medium.[16]

-

Visualize the microtubule network using a fluorescence microscope.[16]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle.

Materials:

-

Treated and control cells

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after treatment with this compound.[19]

-

Wash the cells with ice-cold PBS.[19]

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[19]

-

Incubate the fixed cells at -20°C for at least 2 hours.[19]

-

Wash the cells with PBS to remove the ethanol.[19]

-

Resuspend the cell pellet in PI staining solution.[19]

-

Incubate in the dark at room temperature for 30 minutes.[19]

-

Analyze the stained cells using a flow cytometer.[19]

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and control cell lysates

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

Fluorescence microplate reader

Procedure:

-

Induce apoptosis in cells by treating with this compound.[4]

-

Prepare cell lysates according to the kit manufacturer's protocol.[4]

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[4]

-

Incubate the plate at 37°C for 1-2 hours.[4]

-

Measure the fluorescence generated from the cleavage of the substrate (e.g., excitation at 380 nm and emission between 420-460 nm for AMC).[4]

-

The amount of fluorescence is proportional to the caspase-3 activity.[4]

Visualizations: Signaling Pathways and Workflows

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the key events initiated by this compound, leading to apoptosis.

Experimental Workflow for Evaluating this compound Analogues

This diagram outlines a typical workflow for the preclinical evaluation of novel this compound analogues.

Conclusion

This compound stands out as a microtubule-stabilizing agent with a unique mechanism of action that translates into significant advantages over existing therapies, particularly in the context of drug resistance. Its potent in vitro activity and distinct binding site on tubulin make it and its analogues compelling candidates for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this remarkable marine natural product. While in vivo toxicity has been a challenge, the unique properties of this compound warrant continued investigation and the development of more stable and less toxic analogues.[11]

References

- 1. Recent advances in microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microtubule-stabilizing agents based on designed this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. maxanim.com [maxanim.com]

- 7. This compound and isothis compound, new paclitaxel-like microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. This compound and peloruside A inhibit mitosis of Saccharomyces cerevisiae by preventing microtubule depolymerisation-dependent steps in chromosome separation and nuclear positioning - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 10. Function-Oriented Synthesis: Biological Evaluation of this compound Analogues Derived from a Last Step Cross Metathesis Diversification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Laulimalide in Cacospongia mycofijiensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laulimalide, a potent microtubule-stabilizing macrolide isolated from the marine sponge Cacospongia mycofijiensis, represents a promising lead for anticancer therapeutics. Its complex structure and significant biological activity have spurred extensive efforts in total synthesis. However, the natural biosynthetic pathway of this compound remains largely unelucidated, a critical knowledge gap for sustainable production and bioengineering of novel analogs. This technical guide synthesizes the current understanding and presents a putative biosynthetic framework for this compound, drawing from the principles of polyketide biosynthesis and the growing body of research into sponge-associated microbial symbionts. We delve into the hypothesized enzymatic machinery, the likely genetic underpinnings within the C. mycofijiensis holobiont, and the formidable challenges that have hindered its definitive characterization. This document aims to provide a comprehensive resource for researchers dedicated to unraveling the molecular intricacies of this compound production and harnessing its therapeutic potential.

Introduction: The Promise and Puzzle of this compound

This compound, first isolated from the Fijian sponge Cacospongia mycofijiensis, is a 20-membered macrolide with potent cytotoxic and microtubule-stabilizing properties.[1] Its unique mode of action, which circumvents common drug resistance mechanisms, makes it a compelling candidate for oncological drug development.[1] Despite numerous successful total syntheses, the natural supply of this compound is scarce and unsustainable, rendering biotechnological production methods highly desirable. The key to unlocking this potential lies in understanding its biosynthesis.

This compound is structurally a polyketide, a class of secondary metabolites synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[2] It is widely hypothesized that, like many sponge-derived natural products, this compound is not produced by the sponge itself but by its symbiotic microorganisms.[3] Metagenomic studies of sponge microbiomes, including that of C. mycofijiensis, have revealed a vast and untapped diversity of PKS genes, lending strong support to this theory.[4] However, the specific gene cluster responsible for this compound biosynthesis has yet to be identified and characterized.

This guide will therefore focus on the putative biosynthetic pathway of this compound, based on its chemical structure and the established principles of Type I PKS enzymology. We will also outline the experimental methodologies that are pivotal for the eventual elucidation of this pathway.

The Hypothesized Biosynthetic Pathway of this compound

The carbon skeleton of this compound is consistent with its origin from a modular Type I Polyketide Synthase (PKS). This large, assembly-line-like enzyme complex would construct the molecule through the sequential condensation of small carboxylic acid-derived extender units.

Putative Starter and Extender Units

Based on a retrosynthetic analysis of the this compound backbone, the following starter and extender units are proposed:

| Precursor Unit | Carbon Source | Number of Incorporations |

| Propionyl-CoA | Propionate | 1 (Starter Unit) |

| Malonyl-CoA | Acetate | 3 |

| Methylmalonyl-CoA | Propionate | 7 |

Table 1: Proposed Precursor Units for this compound Biosynthesis. This table summarizes the likely starter and extender units for the polyketide chain, derived from structural analysis.

The this compound Polyketide Synthase (PKS) Assembly Line

The hypothetical this compound PKS would be a multi-modular enzyme, with each module responsible for one cycle of chain extension and modification. A minimal module consists of a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain. Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), tailor the β-keto group at each extension step.

The proposed domain organization for the this compound PKS is outlined below. The loading module would prime the synthase with a propionyl-CoA starter unit. Subsequent modules would incorporate malonyl-CoA or methylmalonyl-CoA as specified by their respective AT domains. The sequence of KR, DH, and ER domains within each module would determine the final oxidation state of the growing polyketide chain.

Figure 1: Hypothetical Modular Organization of the this compound PKS. This diagram illustrates the proposed sequence of modules and domains in the Type I PKS responsible for synthesizing the this compound backbone.

Post-PKS Tailoring

Following the synthesis of the linear polyketide chain and its release from the PKS (likely involving macrolactonization by a Thioesterase (TE) domain), several post-PKS modifications are necessary to yield the final this compound structure. These are predicted to be carried out by a series of tailoring enzymes, likely encoded within the same biosynthetic gene cluster.

-

Epoxidation: Formation of the crucial epoxide ring at C16-C17 is likely catalyzed by a cytochrome P450 monooxygenase or a flavin-dependent monooxygenase.

-

Hydroxylation: The hydroxyl group at C20 is likely introduced by a hydroxylase.

Experimental Methodologies for Pathway Elucidation

The definitive elucidation of the this compound biosynthetic pathway will require a multi-pronged approach, combining modern genomic techniques with classical biochemical methods.

Metagenomic Analysis and Gene Cluster Identification

Given the likely microbial origin of this compound, the first step is the identification of the corresponding biosynthetic gene cluster (BGC) from the metagenome of C. mycofijiensis.

Experimental Workflow:

-

Sample Collection and DNA Extraction: High-quality metagenomic DNA is extracted from sponge tissue, separating microbial DNA from host DNA where possible.

-

Metagenomic Sequencing: The extracted DNA is sequenced using next-generation sequencing (NGS) platforms to generate a comprehensive metagenomic dataset.

-

Bioinformatic Analysis: The metagenomic data is mined for PKS genes. This is typically done by searching for conserved PKS domains, particularly the Ketosynthase (KS) domain. A study has already performed an initial phylogenetic analysis of KS amplicons from C. mycofijiensis metagenomic DNA, providing a starting point for more in-depth analysis.[4]

-

BGC Annotation: Contigs containing PKS genes are identified and annotated using tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict the full extent of the BGC and the functions of the encoded enzymes. The predicted product of the BGC is then compared to the structure of this compound.

Figure 2: Workflow for Identification of the this compound Biosynthetic Gene Cluster. This flowchart outlines the key steps from sponge collection to the bioinformatic identification of the putative this compound BGC.

Precursor Feeding Studies

While technically challenging in a sponge holobiont, precursor feeding studies using isotopically labeled precursors could provide direct evidence for the starter and extender units.

Experimental Protocol:

-

Synthesis of Labeled Precursors: Synthesize ¹³C- or ¹⁴C-labeled versions of predicted precursors (e.g., [1-¹³C]propionate, [1,2-¹³C]acetate).

-

Incubation: Incubate small fragments of live C. mycofijiensis with the labeled precursors in a controlled aquarium setting.

-

Extraction and Purification: After a suitable incubation period, extract the secondary metabolites from the sponge tissue and purify this compound.

-

Analysis: Analyze the purified this compound for the incorporation of the isotopic label using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.

Heterologous Expression and Enzyme Characterization

Once the putative this compound BGC is identified, its function can be confirmed through heterologous expression in a suitable host, such as Escherichia coli or Streptomyces coelicolor.

Experimental Protocol:

-

Gene Cluster Cloning: Clone the entire BGC into an appropriate expression vector. This may require multiple cloning steps or specialized techniques for large DNA fragments.

-

Host Transformation: Transform the expression vector into a well-characterized heterologous host.

-

Cultivation and Analysis: Cultivate the transformed host under conditions that induce the expression of the BGC. Analyze the culture broth and cell extract for the production of this compound or its intermediates using LC-MS.

-

Enzyme Assays: Individually express and purify the PKS and tailoring enzymes to characterize their specific functions and substrate specificities through in vitro assays.

Challenges and Future Directions

The elucidation of the this compound biosynthetic pathway is hampered by several significant challenges inherent to the study of sponge-microbe symbioses:

-

The Uncultured Majority: The symbiotic bacterium responsible for this compound production is likely unculturable under standard laboratory conditions, precluding traditional microbiological and genetic approaches.

-

Complex Metagenomes: The high microbial diversity within the sponge holobiont results in a complex metagenome, making it difficult to assemble complete BGCs and assign them to a specific microorganism.

-

Host-Symbiont Interactions: The biosynthesis of this compound may depend on complex metabolic interactions between the symbiont and the sponge host, which are difficult to replicate in a heterologous system.

Future research should focus on overcoming these hurdles through the application of cutting-edge techniques:

-

Single-Cell Genomics: Sequencing the genome of individual microbial cells isolated from the sponge can directly link a BGC to its host organism.

-

Transcriptomics: Analyzing the gene expression profiles of the sponge metagenome can identify actively transcribed BGCs, prioritizing them for further study.

-

Advanced Culturing Techniques: The development of novel cultivation methods that mimic the sponge's internal environment may enable the isolation of the this compound producer.

Conclusion

While the definitive biosynthetic pathway of this compound in Cacospongia mycofijiensis remains to be fully unraveled, a strong theoretical framework based on polyketide biosynthesis provides a clear roadmap for its discovery. The convergence of metagenomics, synthetic biology, and advanced analytical techniques is poised to shed light on this enigmatic pathway. The successful elucidation of this compound biosynthesis will not only solve a fascinating biochemical puzzle but also pave the way for the sustainable production of this valuable anticancer agent and the bioengineering of novel, even more potent derivatives. This endeavor underscores the immense and largely unexplored biosynthetic potential of marine microbial symbionts.

References

- 1. Frontiers | The natural products discovered in marine sponge-associated microorganisms: structures, activities, and mining strategy [frontiersin.org]

- 2. Metagenomic Analysis Reveals Diverse Polyketide Synthase Gene Clusters in Microorganisms Associated with the Marine Sponge Discodermia dissoluta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Widespread Occurrence and Genomic Context of Unusually Small Polyketide Synthase Genes in Microbial Consortia Associated with Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potency of Laulimalide: A Deep Dive into the Structure-Activity Relationship of its Analogues

For Researchers, Scientists, and Drug Development Professionals

Laulimalide, a complex macrolide isolated from marine sponges, has emerged as a promising anticancer agent due to its potent microtubule-stabilizing activity. Unlike taxanes, this compound binds to a unique site on β-tubulin, enabling it to circumvent common mechanisms of drug resistance.[1][2] This unique mechanism of action has spurred extensive research into the synthesis and biological evaluation of this compound analogues to identify compounds with improved stability, efficacy, and therapeutic potential. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation: Quantitative Antiproliferative Activity of this compound Analogues

The antiproliferative activity of this compound and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative basis for understanding the impact of structural modifications on cytotoxic potency.

Table 1: Antiproliferative Activity (IC50) of this compound Analogues with Modifications in the Macrolide Core.

| Compound | Modification | Cell Line | IC50 (nM) | Reference |

| This compound | Parent Compound | MDA-MB-435 | 5.7 | [3] |

| HeLa | - | |||

| A-10 | - | |||

| LA1 | C16-C17-des-epoxy | MDA-MB-435 | 120 | [3] |

| HeLa | - | |||

| LA2 | C20-methoxy | MDA-MB-435 | 240 | [3] |

| HeLa | - | |||

| LA3 | C2-C3-alkynoate, C16-C17-des-epoxy | MDA-MB-435 | 16,500 | [3] |

| HeLa | - | |||

| LA4 | C16-C17-des-epoxy, C20-methoxy | MDA-MB-435 | 91 | [4] |

| HeLa | - | |||

| LA5 | C2-C3-alkynoate | MDA-MB-435 | 6,400 | [3] |

| HeLa | - | |||

| Isothis compound | Rearrangement product | - | >1000 | [3] |

Table 2: Antiproliferative Activity (IC50) of this compound Analogues with Side Chain Modifications.

| Compound | Modification | Cell Line | IC50 (nM) | Reference |

| LA13 | C23-C27 dihydropyran side chain replaced with a methyl ether | MDA-MB-435 | 7,900 | [1] |

| LA14 | C23-C27 dihydropyran side chain replaced with a cyclohexane | MDA-MB-435 | 2,800 | [1] |

| LA15 | Epoxidation of C21-C22 olefin in LA14 | MDA-MB-435 | 4,200 | [1] |

| LA16 | C23-C27 dihydropyran side chain replaced with an aryl ring | MDA-MB-435 | 5,100 | [1] |

| LA18 | Modified dihydropyran side chain | MDA-MB-435 | 233 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogues. This section outlines the key experimental protocols used to determine the biological activity of these compounds.

Cell Viability and Cytotoxicity Assays

a) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

-

Compound Treatment: Add serial dilutions of the this compound analogues to the wells in triplicate and incubate for 48 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Dissolve the bound stain in 10 mM Tris base solution. Measure the absorbance at 560 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values from the dose-response curves.

b) MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity.

-

Cell Plating and Treatment: Follow the same procedure as the SRB assay.

-

MTT Addition: After the 48-hour incubation with the test compounds, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement and Analysis: Measure the absorbance at 570 nm and calculate IC50 values as described for the SRB assay.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of compounds to promote the assembly of purified tubulin into microtubules.

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol.

-

Compound Addition: Add the this compound analogue or control compound (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) to the reaction mixture.

-

Polymerization Monitoring: Transfer the reaction mixture to a pre-warmed 37°C 96-well plate. Monitor the increase in absorbance at 340 nm every 60 seconds for 60 minutes using a temperature-controlled microplate reader. The change in absorbance is proportional to the amount of polymerized tubulin.[5]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization (Vmax) can be determined from the slope of the linear portion of the curve.

Cellular Tubulin Polymerization Assay

This assay quantifies the shift in the cellular equilibrium between soluble and polymerized tubulin in response to compound treatment.

-

Cell Treatment: Treat cells with the this compound analogue or vehicle control for a specified period (e.g., 1 hour).

-

Cell Lysis and Fractionation: Lyse the cells in a hypotonic buffer. Separate the soluble (cytosolic) and polymerized (cytoskeletal) tubulin fractions by centrifugation.

-

Western Blotting: Resolve the proteins in each fraction by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody against β-tubulin, followed by an HRP-conjugated secondary antibody.

-

Quantification: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the amount of polymerized tubulin to the total tubulin.

Tubulin Binding Assay

Determining if a compound binds to tubulin is crucial for mechanism-of-action studies. A common method is a competition assay using a fluorescently labeled ligand that binds to a known site. Since this compound has a unique binding site, a direct binding assay or competition with radiolabeled this compound would be ideal. However, a competition assay with a known microtubule-stabilizing agent that binds to a different site, like paclitaxel, can confirm a distinct binding site.[6]

-

Microtubule Preparation: Polymerize purified tubulin in the presence of a non-hydrolyzable GTP analog.

-

Binding Reaction: Incubate the pre-formed microtubules with a fluorescently labeled taxoid (e.g., Flutax-2) in the presence and absence of increasing concentrations of the this compound analogue.

-

Measurement: Measure the fluorescence polarization of the samples. If the this compound analogue does not bind to the taxane (B156437) site, it will not displace the fluorescent taxoid, and the fluorescence polarization will remain high.

-

Data Analysis: A lack of change in fluorescence polarization indicates that the this compound analogue does not compete for the taxane binding site.

Mandatory Visualizations

This compound Signaling Pathway

This compound's interaction with microtubules triggers a signaling cascade that ultimately leads to programmed cell death, or apoptosis. The diagram below illustrates the key events in this pathway.

References

- 1. Function-Oriented Synthesis: Biological Evaluation of this compound Analogues Derived from a Last Step Cross Metathesis Diversification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microtubule-stabilizing agents based on designed this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Re-evaluation of the Fijianolide/Laulimalide Chemotype Suggests an Alternate Mechanism of Action for C-15/C-20 Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Laulimalide: A Deep Dive into its Cytotoxic Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laulimalide, a complex macrolide first isolated from the marine sponge Cacospongia mycofijiensis, has garnered significant attention in the field of oncology for its potent cytotoxic and antimitotic activities. As a microtubule-stabilizing agent, it shares a functional similarity with the taxane (B156437) class of drugs, such as paclitaxel (B517696). However, its distinct binding site on tubulin and its efficacy against drug-resistant cancer cell lines mark it as a promising candidate for further investigation and development. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, its IC50 values across various cancer cell lines, detailed experimental protocols for its evaluation, and an in-depth look at its mechanism of action through signaling pathway diagrams.

Cytotoxic Properties and IC50 Values

This compound exhibits potent cytotoxicity against a broad spectrum of cancer cell lines, with IC50 values typically in the low nanomolar range.[1][2][3] A key feature of this compound is its ability to overcome common mechanisms of drug resistance. It retains its cytotoxic potency in cell lines that overexpress P-glycoprotein (Pgp), a drug efflux pump that is a major contributor to multidrug resistance.[1][2] Furthermore, this compound is effective against cancer cells that have developed resistance to paclitaxel through mutations in the β-tubulin gene.[4] This suggests that this compound's unique binding site on the microtubule makes it a valuable tool against taxane-resistant tumors.

The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number, incubation time, and the specific cytotoxicity assay used.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MDA-MB-435 | Melanoma | 5.7 - 12 | [2][5] |

| SK-OV-3 | Ovarian Cancer | 5 - 10 | [2] |

| SKVLB-1 | Multidrug-Resistant Ovarian Cancer | 10 - 20 | [2] |